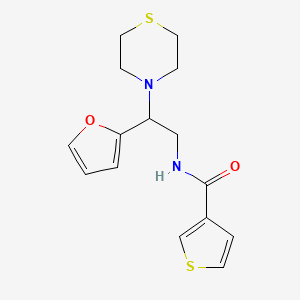

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan and thiophene derivatives often involves coupling reactions, condensation, and electrophilic substitution reactions. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to achieve the target compound, showcasing a common pathway for synthesizing furan-related compounds (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives can be extensively characterized using spectroscopic methods like NMR, FT-IR, and X-ray diffraction. Sun et al. (2021) synthesized a furan-thiomorpholinomethyl compound and determined its structure using these techniques, offering insights into the molecular arrangement and stability of such compounds (Sun et al., 2021).

Chemical Reactions and Properties

Furan and thiophene derivatives undergo various chemical reactions, including nitration, bromination, formylation, and acylation, as part of their functionalization. The work by Aleksandrov and Elchaninov (2017) exemplifies how electrophilic substitution reactions can be utilized to introduce different functional groups into the furan ring, affecting the compound's reactivity and properties (Aleksandrov & Elchaninov, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be determined through experimental methods. For example, the crystal structure of a furan-thiomorpholinomethyl compound was elucidated by Sun et al. (2021), providing valuable information on its conformation and stability in the solid state (Sun et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for understanding the potential applications of these compounds. Sayahi et al. (2015) described the multi-component synthesis of bifurans and thiophen-2-ylfurans, showcasing the versatility of these compounds in chemical synthesis (Sayahi et al., 2015).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Functionalization

Research on furan and thiophene derivatives, including those similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide, indicates their importance in the development of novel inhibitors, specifically for viral pathogens like the H5N1 influenza A virus. For example, furan-carboxamide derivatives have been identified as potent inhibitors, showcasing the critical role of heterocyclic moieties in enhancing antiviral activity (Yu Yongshi et al., 2017). Additionally, advancements in catalytic systems have enabled regiocontrolled C–H arylation and alkylation of thiophene- and furan-2-carboxamides, demonstrating their utility in synthesizing complex molecules with potential biological applications (R. Padmavathi et al., 2015).

Materials Science and Organic Electronics

The synthesis and functionalization of furan and thiophene derivatives have implications beyond pharmaceuticals, extending into materials science. For instance, phenothiazine derivatives with furan as a conjugated linker have shown to improve the performance of dye-sensitized solar cells, indicating the potential of such compounds in enhancing renewable energy technologies (Se Hun Kim et al., 2011).

Pharmacological Applications

The diversity in the chemical structure of furan and thiophene derivatives enables their exploration for various pharmacological applications. Compounds bearing these heterocyclic units have been investigated for their antimicrobial activities, highlighting their potential as leads for developing new antimicrobial agents (Łukasz Popiołek et al., 2016). Additionally, their incorporation into molecules like 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides has demonstrated potent tyrosinase inhibitory activities, suggesting their utility in addressing hyperpigmentation disorders (Nilam C. Dige et al., 2019).

Mécanisme D'action

Target of Action

They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are utilized extensively in medicinal chemistry due to their diverse biological activities .

Biochemical Pathways

Thiophene derivatives have been reported to interact with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The presence of a thiophene ring might influence its pharmacokinetic properties, as thiophene derivatives are known to have diverse applications in medicinal chemistry .

Result of Action

Thiophene derivatives have been reported to have a wide range of therapeutic properties, suggesting that they might have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of thiophene derivatives might be influenced by factors such as ph, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(12-3-7-21-11-12)16-10-13(14-2-1-6-19-14)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPDJGRRIUKMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)

![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)